molecular formula C11H17N3O8 B1254088 (1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

Cat. No.: B1254088
M. Wt: 319.27 g/mol
InChI Key: CFMYXEVWODSLAX-RATMUHFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol is a natural product found in Cynops ensicauda with data available.

Scientific Research Applications

  • Synthesis and Biological Applications :

    • In a study focusing on the synthesis of enantiomerically pure compounds, researchers synthesized bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which are potential inhibitors of HIV. Although the synthesized compounds did not show activity against HIV, the methods and structures developed could be significant for future drug development efforts (Rosenquist Å et al., 1996).
  • Structural Studies and Derivatives Synthesis :

    • A study described the structural analysis of an impurity formed during the synthesis of Telithromycin derivatives. This impurity's structural elucidation could be relevant for understanding the synthesis pathways and for developing new synthetic methods or derivatives (Munigela et al., 2009).
  • Conformational Studies and Chemical Reactivity :

    • Another study investigated the oxetane formation by 1,3-migration of the benzyloxy group in oxabicyclohept-2-yl cations. Understanding the reaction mechanisms and stereochemistry in such systems is crucial for designing molecules with specific properties and functions (Mosimann & Vogel, 2000).
  • Development of New Synthetic Pathways :

    • Research on the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives highlights the importance of these compounds in asymmetric synthesis, potentially leading to the development of new drugs or materials (Gerber & Vogel, 2001).
  • Novel Compounds Synthesis for Therapeutic Applications :

    • The synthesis of novel conformationally locked carbocyclic nucleosides derived from a related bicyclo compound was explored. Such nucleosides are often key components in antiviral and anticancer therapies (Hřebabecký et al., 2006).

Properties

Molecular Formula

C11H17N3O8

Molecular Weight

319.27 g/mol

IUPAC Name

(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3-,4+,5+,6+,7-,9+,10+,11-/m0/s1

InChI Key

CFMYXEVWODSLAX-RATMUHFJSA-N

Isomeric SMILES

C([C@]1([C@H]2[C@H]3[C@H](N=C(N[C@@]34[C@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O

Canonical SMILES

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O

Synonyms

6-epitetrodotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Reactant of Route 2
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Reactant of Route 3
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Reactant of Route 4
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Reactant of Route 5
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol
Reactant of Route 6
(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

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